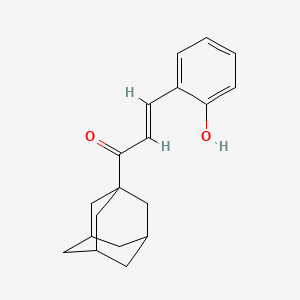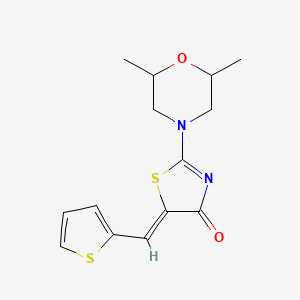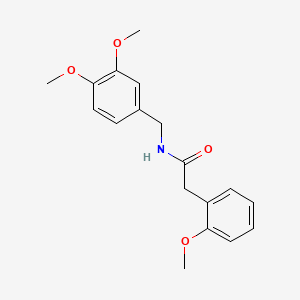
1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one, also known as AHP, is a synthetic compound that has gained attention due to its potential applications in scientific research. AHP has been shown to have various biochemical and physiological effects, making it a promising compound for further study.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one has been shown to have various applications in scientific research. One of the most promising areas of research involves the potential use of this compound as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively bind to microtubules in cells, allowing for their visualization in real-time. This has potential applications in the study of cell division and cancer research.
In addition, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been shown to inhibit the growth of various cancer cell lines, making it a promising compound for further study in cancer research.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, potentially preventing their spread to other parts of the body.
In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one in lab experiments is its selectivity for microtubules in cells. This allows for their visualization in real-time, providing valuable insights into their behavior and function. In addition, this compound has been shown to have low toxicity, making it a safe compound for use in lab experiments.
However, one limitation of using this compound in lab experiments is its relatively low yield from the synthesis method. This can make it difficult to obtain large quantities of this compound for use in experiments. In addition, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one. One area of research involves the development of this compound-based fluorescent probes for imaging cellular structures. This has potential applications in the study of cell division and cancer research.
In addition, further research is needed to fully understand the mechanism of action of this compound and its effects in different experimental settings. This will help to identify potential therapeutic applications for this compound in the treatment of various diseases.
Conclusion:
This compound, or this compound, is a synthetic compound with potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising compound for further study. The synthesis method of this compound involves a multistep process, and its mechanism of action is not fully understood. This compound has potential applications in the development of fluorescent probes for imaging cellular structures and the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one can be synthesized through a multistep process involving the reaction of 2-hydroxyacetophenone with adamantyl bromide to form 1-(1-adamantyl)-3-(2-hydroxyphenyl)prop-2-en-1-one. This intermediate is then treated with sodium borohydride to yield this compound. The overall yield of this synthesis method is approximately 50%.
Eigenschaften
IUPAC Name |
(E)-1-(1-adamantyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c20-17-4-2-1-3-16(17)5-6-18(21)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-6,13-15,20H,7-12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGXLYGDWVWCJW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(2-chlorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5424575.png)
![3,5-dimethyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]isoxazole-4-carboxamide](/img/structure/B5424582.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-1H-benzimidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5424587.png)

![(4aS*,8aR*)-6-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5424601.png)
![3-methyl-7-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5424602.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5424622.png)
![methyl 3-[(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]benzoate](/img/structure/B5424636.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5424644.png)
![3-(butylthio)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5424656.png)
![N-[1-(4-ethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5424660.png)
![7-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5424681.png)

![1-amino-N-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5424689.png)